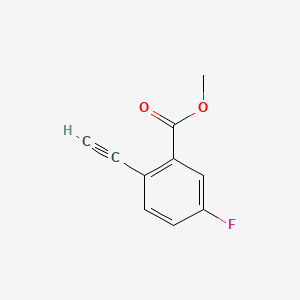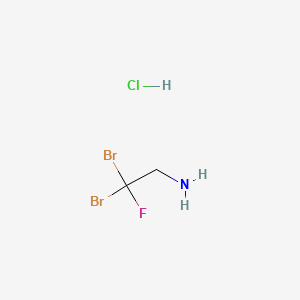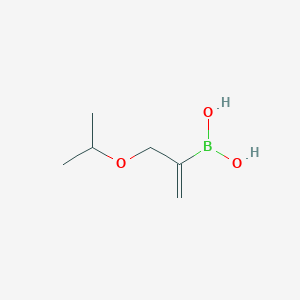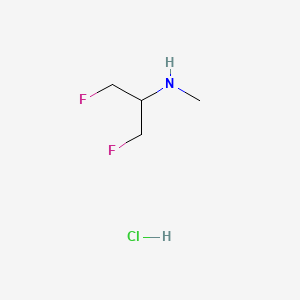
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with diethyl groups. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of N,N-diethylaniline with a boronic ester precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under certain conditions to form the corresponding borane.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura cross-coupling.
科学研究应用
N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Research into boron-containing compounds for their potential use in cancer treatment and antimicrobial applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism by which N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its ability to form stable carbon-boron bonds. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron intermediate, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester group and the formation of the palladium-boron intermediate.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of diethyl groups on the aniline moiety, which can influence its reactivity and solubility compared to similar compounds with dimethyl or other substituents. This can make it more suitable for specific applications in organic synthesis and material science.
属性
分子式 |
C16H26BNO2 |
|---|---|
分子量 |
275.2 g/mol |
IUPAC 名称 |
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C16H26BNO2/c1-7-18(8-2)14-11-9-10-13(12-14)17-19-15(3,4)16(5,6)20-17/h9-12H,7-8H2,1-6H3 |
InChI 键 |
HPCITKNSGAGTDG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)




![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)






![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)
